molecular formula C12H17Cl2N B13593917 2-[(2-Chlorophenyl)methyl]piperidinehydrochloride

2-[(2-Chlorophenyl)methyl]piperidinehydrochloride

Cat. No.: B13593917
M. Wt: 246.17 g/mol
InChI Key: GXLWMHBLSUVLCK-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methyl]piperidinehydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]piperidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]piperidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]piperidinehydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

2-[(2-Chlorophenyl)methyl]piperidinehydrochloride can be compared with other piperidine derivatives such as:

  • 4-[(2-Chlorophenyl)methyl]piperidine
  • 2-[(4-Chlorophenyl)methyl]piperidine
  • 2-[(2-Chlorophenyl)methyl]pyridine

These compounds share similar structural features but differ in their chemical properties and biological activities

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H

InChI Key

GXLWMHBLSUVLCK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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